molecular formula C14H14N2 B1382031 (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine CAS No. 878997-46-7

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

Cat. No.: B1382031
CAS No.: 878997-46-7
M. Wt: 210.27 g/mol
InChI Key: RMDFRGKAYHYQCD-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is a substituted indoline derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole) with a phenylamine group attached at the 3-position. The compound’s molecular formula is inferred as C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol.

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFRGKAYHYQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce the reduced form of the compound .

Scientific Research Applications

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine involves its interaction with various molecular targets and pathways. For example, it may exert its effects by modulating specific enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Aromaticity vs.
  • Substituent Effects : The phenylamine group at C3 may enhance π-π stacking interactions compared to ester or methylamine substituents in analogs .
  • Physical State : Dihydroindole derivatives often exist as oils (e.g., (2,3-Dihydro-1H-indol-5-ylmethyl)amine ), whereas 2-oxo derivatives form crystalline solids due to hydrogen bonding .

Spectral and Analytical Data

  • NMR and IR : Dihydroindoles exhibit distinct ¹H NMR signals for the saturated C2–C3 bond (δ 3.0–4.0 ppm) and NH groups (δ 5.0–6.0 ppm) . The phenylamine group would show aromatic protons at δ 6.5–7.5 ppm.
  • Mass Spectrometry : HRMS data for (2,3-Dihydro-1H-indol-5-ylmethyl)amine ([M+H]⁺ = 149.1067 ) supports the identification of related compounds.

Biological Activity

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is an indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential neuroprotective, antioxidant, anti-cancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroindole structure linked to a phenyl amine moiety, which is characteristic of many biologically active indole derivatives. Its molecular formula is C15_{15}H14_{14}N, and it exhibits properties conducive to interactions with various biological targets.

The biological activities of this compound are largely attributed to its ability to modulate biochemical pathways involved in oxidative stress and cellular signaling:

  • Antioxidant Activity : The compound has demonstrated significant DPPH scavenging activity and inhibition of hydrogen peroxide (H2_2O2_2) induced oxidative stress, indicating its potential as a protective agent against oxidative damage.
  • Neuroprotective Effects : Research suggests that the compound may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation.

Biological Activity Overview

Biological ActivityMechanism/EffectReference
AntioxidantDPPH scavenging, H2_2O2_2 inhibition
NeuroprotectionModulation of neurotransmitter systems
Anti-cancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Antiproliferative Activity

A study highlighted the antiproliferative effects of related indole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound showed GI50_{50} values indicating effective inhibition of cell proliferation in cancer models . The significance of structural modifications on activity was emphasized, suggesting that small changes can lead to substantial differences in potency.

Neuroprotective Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using various assays measuring cell viability and apoptosis markers. The compound's ability to reduce reactive oxygen species (ROS) levels was a key finding supporting its neuroprotective potential.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
Reactant of Route 2
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

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